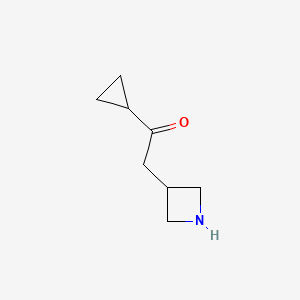![molecular formula C7H6BrNO B15334619 5-Bromo-2,3-dihydrofuro[3,2-b]pyridine](/img/structure/B15334619.png)
5-Bromo-2,3-dihydrofuro[3,2-b]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-2,3-dihydrofuro[3,2-b]pyridine is a heterocyclic compound that contains both furan and pyridine rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One of the synthetic routes for 5-Bromo-2,3-dihydrofuro[3,2-b]pyridine involves the reaction of 2-(3-cyano-5-hydroxy-1,5-dihydro-2H-pyrrol-2-ylidene)malononitriles with an excess of sodium borohydride. This reaction results in the diastereoselective formation of 2,3-diaryl-substituted 4,6-diamino-2,3-dihydrofuro[2,3-b]pyridine-5-carbonitriles . Another approach involves the use of gold, palladium, and phosphoric acid catalysis to enable a relay cycloisomerisation/asymmetric [4 + 2] cycloaddition process .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be adapted for larger-scale production with appropriate optimization of reaction conditions and purification processes.
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-2,3-dihydrofuro[3,2-b]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups using suitable reagents.
Reduction Reactions: The compound can undergo reduction reactions to form different derivatives.
Oxidation Reactions: Oxidation reactions can be performed to introduce additional functional groups or modify existing ones.
Common Reagents and Conditions
Sodium Borohydride: Used in reduction reactions to form diastereoselective products.
Gold, Palladium, and Phosphoric Acid: Used in catalysis for cycloisomerisation and cycloaddition reactions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of this compound, which can be further utilized in the synthesis of more complex molecules.
Wissenschaftliche Forschungsanwendungen
5-Bromo-2,3-dihydrofuro[3,2-b]pyridine has several scientific research applications:
Medicinal Chemistry: The compound is used as a building block in the synthesis of pharmaceuticals, particularly those targeting nicotinic receptors and melatonin receptors.
Biological Studies: It is studied for its potential biological activities, including its role as a nicotinic receptor agonist.
Chemical Synthesis: The compound is used in the development of new synthetic methodologies and the synthesis of complex heterocyclic systems.
Wirkmechanismus
The mechanism of action of 5-Bromo-2,3-dihydrofuro[3,2-b]pyridine involves its interaction with specific molecular targets, such as nicotinic receptors and melatonin receptors. The compound acts as an agonist, binding to these receptors and modulating their activity. This interaction can lead to various biological effects, including potential therapeutic benefits for conditions like Alzheimer’s disease .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3-Dihydrofuro[2,3-b]pyridine: A similar compound with a different substitution pattern.
4,6-Diamino-2,3-dihydrofuro[2,3-b]pyridine-5-carbonitriles: Another derivative with additional functional groups.
Uniqueness
5-Bromo-2,3-dihydrofuro[3,2-b]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its bromine atom allows for further functionalization, making it a versatile building block in synthetic chemistry.
Eigenschaften
IUPAC Name |
5-bromo-2,3-dihydrofuro[3,2-b]pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO/c8-7-2-1-6-5(9-7)3-4-10-6/h1-2H,3-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKGXFOZIKSONIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1N=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(Dimethylamino)methylene]-2-(2,2,2-trifluoroacetyl)-2-pentenedinitrile](/img/structure/B15334543.png)

![2-[4-(Trifluoromethoxy)phenyl]imidazo[1,2-a]pyridine](/img/structure/B15334558.png)

![5-[2-(Trifluoromethyl)phenethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B15334561.png)
![2,4-Dihydropyrazolo[4,3-c]pyrazole-3-carboxylic Acid](/img/structure/B15334562.png)





![2,2,8-Trimethyl-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B15334613.png)

